3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzamide structure with methoxy substituents at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The pyrrolidinone ring is synthesized through the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Coupling with Phenyl Group: The pyrrolidinone intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Formation of Benzamide: The final step involves the formation of the benzamide structure by reacting the coupled intermediate with 3,4-dimethoxybenzoic acid or its derivatives under dehydrating conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving benzamide derivatives.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinone groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3,4,5-Trimethoxy-N-(2-pyridinylmethyl)benzamide
Uniqueness
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. The presence of the pyrrolidinone ring further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-8-13(11-17(16)25-2)19(23)20-14-5-3-6-15(12-14)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUVGOAGRBBGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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